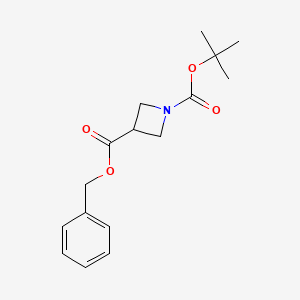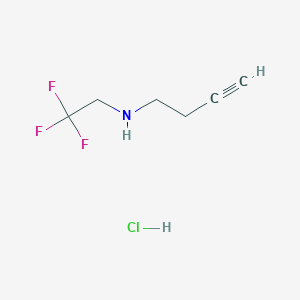![molecular formula C10H12ClN3O B1448444 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride CAS No. 1461709-33-0](/img/structure/B1448444.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
Overview
Description
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, commonly known as MOMA, is an organic compound of the oxadiazole class. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 153-155°C. MOMA is widely used in scientific research due to its diverse range of applications, from its use as a reagent in organic synthesis to its ability to act as a pharmacological agent.
Scientific Research Applications
Selective and Colorimetric Fluoride Chemosensors
Compounds containing the 1,2,4-oxadiazole group, similar to 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, have been studied for their applications as selective and colorimetric fluoride chemosensors. These compounds, such as methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate (L1) and methyl 4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate (L2), showcase color changes and optical shifts in response to fluoride ions, demonstrating their potential utility in chemical sensing applications (Ma et al., 2013).
Insensitive Energetic Materials
Compounds based on the 1,2,4-oxadiazole group have been synthesized and characterized as insensitive energetic materials. These materials, incorporating 1,2,5- and 1,2,4-oxadiazole rings, exhibited moderate thermal stabilities and insensitivity towards impact and friction, suggesting their potential application in the field of energetic materials (Yu et al., 2017).
Bioactive Natural Product Analogs
Novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and tested for antitumor activity. These compounds have demonstrated potency against a variety of cell lines, indicating their potential as antitumor agents (Maftei et al., 2013).
Recyclization into 1,2,4-Triazole Derivatives
The 1,2,4-oxadiazole group has been utilized in the recyclization of 1,3,4-oxadiazoles and bis-1,3,4-oxadiazoles into 1,2,4-triazole derivatives. This transformation demonstrates the versatility of 1,2,4-oxadiazole compounds in synthetic chemistry, providing access to various heterocyclic compounds (Korotkikh et al., 2005).
Bisheterocycles and Azide Cycloaddition
1,2,4-Oxadiazole compounds have been used in the synthesis of bisheterocycles through azide cycloaddition reactions, showcasing their utility in the construction of complex molecular architectures (Komaraiah et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
Similar compounds have been shown to have anti-infective properties, suggesting they may interact with pathways related to microbial growth and proliferation .
Result of Action
Based on the anti-infective properties of similar compounds, it can be inferred that it may inhibit the growth and proliferation of certain microbes .
properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFUNGGYGTBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
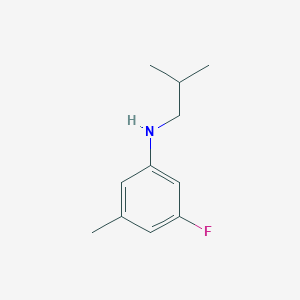
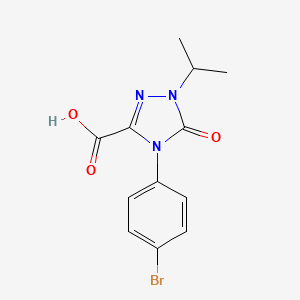
![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)
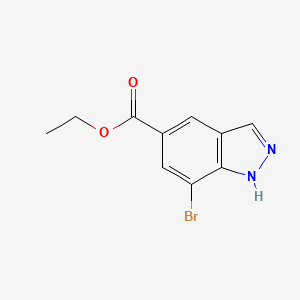
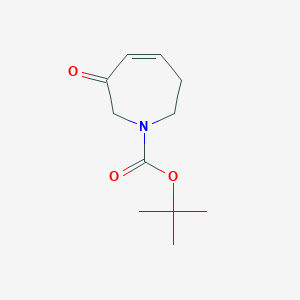

![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
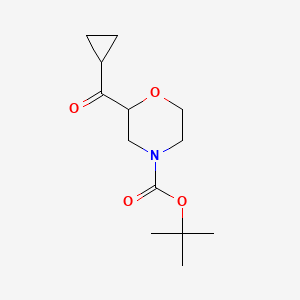
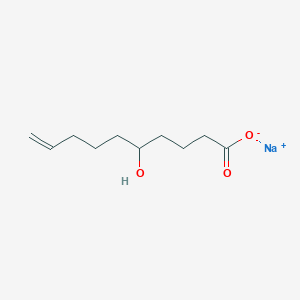
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)
